

A Comparative Guide to the In Vitro Potency of Ivosidenib and (S)-Fepradinol

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Compound of Interest

Compound Name: Fepradinol, (S)-

Cat. No.: B12701265

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A direct comparison of the in vitro potency of (S)-Fepradinol and Ivosidenib is not feasible based on currently available scientific literature. While extensive data is available for Ivosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), there is a significant lack of public information regarding the specific molecular target and in vitro potency (e.g., IC₅₀, K_i) of (S)-Fepradinol.

Fepradinol is documented as a non-steroidal anti-inflammatory agent, however, its mechanism of action is not well-established and appears to be distinct from the inhibition of prostaglandin synthesis, the hallmark of typical NSAIDs.[1] Some sources suggest potential beta-adrenergic blocking activity, but this is not consistently reported and lacks the quantitative in vitro data necessary for a direct comparison with Ivosidenib.[2] Furthermore, there is no available information to distinguish the pharmacological activity of the (S)-enantiomer from the racemic mixture or the (R)-enantiomer.

Therefore, this guide will focus on presenting a comprehensive overview of the in vitro potency of Ivosidenib, providing researchers, scientists, and drug development professionals with detailed experimental data and protocols for this well-characterized compound.

Ivosidenib: A Potent Inhibitor of Mutant IDH1

Ivosidenib (formerly AG-120) is a first-in-class, orally available, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3] These mutations result in a neomorphic enzymatic activity that converts α -ketoglutarate (α -KG) to the

oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[2]

Quantitative In Vitro Potency of Ivosidenib

The in vitro potency of Ivosidenib has been evaluated in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

Assay Type	Target	Cell Line/Enzyme Source	IC50	Reference
Enzymatic Assay	Mutant IDH1 (R132H)	Recombinant human homodimer	Not explicitly stated, but described as a potent inhibitor.	[4]
Cellular Assay	Mutant IDH1 (R132C)	HT1080 Chondrosarcoma Cells	Not explicitly stated, but described as having good cellular potency.	[4]
Cellular 2-HG	Mutant IDH1 (R132H)	U87 Glioblastoma Cells	Log IC50 of approximately -7.5 M (roughly 32 nM)	[5]
Cellular 2-HG	Mutant IDH1 (R132C)	HT1080 Chondrosarcoma Cells	Log IC50 of approximately -7.5 M (roughly 32 nM)	[5]

Experimental Protocols

Ivosidenib Signaling Pathway

Ivosidenib targets the mutated IDH1 enzyme, which plays a crucial role in a specific metabolic pathway implicated in cancer.

Caption: Signaling pathway illustrating the role of wild-type and mutant IDH1 and the inhibitory action of Ivosidenib.

Experimental Workflow: In Vitro IDH1 Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro potency of an IDH1 inhibitor like Ivosidenib.

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